Home > Products > Screening Compounds P32361 > MMP-9 Inhibitor I
MMP-9 Inhibitor I - 206549-55-5

MMP-9 Inhibitor I

Catalog Number: EVT-3034266
CAS Number: 206549-55-5
Molecular Formula: C27H33N3O5S
Molecular Weight: 511.64
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

MMP-9 Inhibitor I, also known as (2R)-2-[(4-Biphenylsulfonyl)amino]-3-phenylpropionic acid, is a synthetic, cell-permeable, and reversible inhibitor of matrix metalloproteinase-9 (MMP-9) [, , ]. MMPs are a family of zinc-dependent endopeptidases that play crucial roles in extracellular matrix (ECM) remodeling, influencing various physiological and pathological processes, including development, wound healing, inflammation, and cancer [, , ]. MMP-9, a member of the gelatinase subgroup within the MMP family, exhibits broad substrate specificity, degrading components of the ECM such as gelatin, collagen, and elastin [, ]. Dysregulated MMP-9 activity has been implicated in various diseases, making it an attractive target for therapeutic interventions [, , ]. MMP-9 Inhibitor I serves as a valuable tool in scientific research to investigate the specific roles of MMP-9 in these processes and explore its potential as a therapeutic target.

Source and Classification

MMP-9 Inhibitor I is derived from a class of compounds designed to inhibit matrix metalloproteinases, specifically targeting MMP-9. It is classified as a synthetic organic compound with a molecular formula of C₂₇H₃₃N₃O₅S. The compound is characterized by its cell-permeable properties, allowing it to effectively reach its target within biological systems.

Synthesis Analysis

Methods and Technical Details

The synthesis of MMP-9 Inhibitor I involves multi-step organic synthesis techniques. While specific proprietary methods may not be publicly disclosed, the general approach includes:

  1. Starting Materials: The synthesis typically begins with commercially available precursors that contain functional groups amenable to further modification.
  2. Reactions: Key reactions may include:
    • Amidation: To introduce amine functionalities.
    • Alkylation: To modify side chains and enhance binding affinity.
    • Cyclization: To form the core structure of the inhibitor.
  3. Purification: The final product is purified using techniques such as chromatography to ensure high purity and specificity.

The synthesis process must be optimized for yield and purity, considering the biological activity of the final compound.

Molecular Structure Analysis

Structure and Data

MMP-9 Inhibitor I features a complex structure that allows it to interact specifically with the active site of MMP-9. The structural analysis reveals:

  • Core Structure: The compound contains a thiazole ring that plays a crucial role in binding to the zinc ion in the active site of MMP-9.
  • Functional Groups: Various functional groups are strategically placed to enhance interaction with amino acid residues surrounding the catalytic site.

The three-dimensional conformation of MMP-9 Inhibitor I has been elucidated through X-ray crystallography and molecular modeling studies, demonstrating its fit within the active site of MMP-9.

Chemical Reactions Analysis

Reactions and Technical Details

MMP-9 Inhibitor I undergoes specific interactions with MMP-9 during its inhibitory action:

  1. Binding Mechanism: The inhibitor binds to the zinc ion at the catalytic site of MMP-9, preventing substrate access and subsequent enzymatic activity.
  2. Inhibition Kinetics: The compound exhibits an inhibitory concentration (IC₅₀) of approximately 5 nM, indicating its high potency in blocking MMP-9 activity.

These interactions are critical for understanding how MMP-9 Inhibitor I can effectively reduce pathological processes mediated by MMP-9.

Mechanism of Action

Process and Data

The mechanism by which MMP-9 Inhibitor I exerts its effects involves several key steps:

  1. Zinc Coordination: Upon binding, the inhibitor chelates the zinc ion essential for MMP-9's catalytic function.
  2. Conformational Changes: This binding induces conformational changes in the enzyme that hinder substrate binding and processing.
  3. Substrate Degradation Prevention: As a result, the degradation of extracellular matrix components by MMP-9 is significantly reduced, leading to therapeutic effects in conditions characterized by excessive matrix degradation.

Data from kinetic studies indicate that the presence of MMP-9 Inhibitor I leads to an accumulation of inactive forms of proMMP-9, further confirming its inhibitory action.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

MMP-9 Inhibitor I possesses distinct physical and chemical properties:

  • Appearance: Typically presented as a solid or powder form.
  • Solubility: Soluble in organic solvents; solubility in aqueous solutions may vary depending on pH.
  • Stability: Stable under standard laboratory conditions but may require specific storage conditions to maintain activity over time.

These properties are crucial for its application in laboratory settings and potential therapeutic uses.

Applications

Scientific Uses

MMP-9 Inhibitor I has several scientific applications:

  1. Research Tool: It is utilized in research to study the role of MMP-9 in various diseases, including cancer metastasis and inflammatory disorders.
  2. Therapeutic Potential: Due to its selective inhibition profile, it holds promise as a therapeutic agent in conditions where MMP-9 activity contributes to disease pathology.
  3. Drug Development: The compound serves as a lead structure for developing new inhibitors with improved selectivity and efficacy against matrix metalloproteinases.
Introduction to MMP-9 as a Therapeutic Target in Pathological Processes

Role of MMP-9 in Extracellular Matrix Remodeling and Disease Pathogenesis

Matrix metalloproteinase-9 (MMP-9, gelatinase B) is a zinc-dependent endopeptidase that specifically degrades type IV and V collagens, elastin, and fibronectin – fundamental components of the basement membrane and extracellular matrix (ECM) [3]. Under physiological conditions, MMP-9 is essential for tissue morphogenesis, angiogenesis, and wound healing, with its activity tightly regulated by tissue inhibitors of metalloproteinases (TIMPs) and transcriptional controls [1] [3]. However, pathological overexpression disrupts ECM homeostasis, leading to aberrant tissue remodeling and disease progression.

MMP-9 is secreted as an inactive 92-kDa proenzyme (pro-MMP-9) that requires proteolytic activation. Its multidomain structure includes a propeptide domain, catalytic zinc-binding domain, fibronectin-like domain, and hemopexin domain, which collectively determine substrate specificity and cellular localization [3] [8]. Dysregulated activation occurs through inflammatory stimuli (e.g., TNF-α, IL-1β), oxidative stress, or pathogenic factors, resulting in uncontrolled proteolytic activity [5] [8].

In cardiovascular diseases, MMP-9 degrades elastin and collagen in vascular walls, promoting aneurysm formation and atherosclerotic plaque rupture [1] [5]. In acute lung injury, MMP-9-mediated destruction of alveolar basement membranes impairs epithelial repair and exacerbates edema [6]. Neurologically, MMP-9 disrupts the blood-brain barrier (BBB) by cleaving tight junction proteins (claudin-5, occludin) and basal lamina components, facilitating neuroinflammation [7] [8].

Table 1: Pathological Processes Driven by MMP-9 Overexpression

Disease CategoryKey MMP-9-Mediated PathologiesConsequences
CardiovascularElastin/collagen degradation in aneurysms; Plaque cap thinningAortic rupture; Myocardial infarction
NeurologicalBasal lamina degradation; Tight junction disruptionBlood-brain barrier leakage; Cerebral edema
PulmonaryAlveolar basement membrane destructionImpaired gas exchange; ARDS progression
OncologicalECM breakdown; Growth factor releaseTumor invasion; Metastatic niche formation

Mechanistic Link Between MMP-9 Overexpression and Oncogenic Processes

MMP-9 overexpression is a hallmark of aggressive malignancies, where it facilitates multiple stages of carcinogenesis through ECM remodeling and non-matrix substrate processing. Tumor-associated macrophages, cancer-associated fibroblasts, and malignant cells themselves secrete MMP-9 in response to oncogenic signals (e.g., EGFR activation, hypoxia) [1] [8].

Key oncogenic roles include:

  • Metastatic Invasion: MMP-9 degrades type IV collagen in basement membranes, enabling cancer cell intravasation into circulation and extravasation at secondary sites. Pancreatic and glioblastoma tumors show particularly strong MMP-9 correlation with invasiveness [8].
  • Angiogenesis: By releasing vascular endothelial growth factor (VEGF) sequestered in the ECM, MMP-9 stimulates endothelial cell proliferation and new blood vessel formation, supporting tumor growth beyond diffusion limits [1].
  • Growth Factor Activation: MMP-9 processes latent TGF-β, IL-1β, and IGF-1 into active forms, creating autocrine loops that drive cancer cell proliferation and survival [8].
  • Epithelial-Mesenchymal Transition (EMT): MMP-9 cleaves E-cadherin, disrupting cell-cell adhesion and promoting mesenchymal phenotypes associated with metastasis [8].

Table 2: MMP-9 in Tumor Microenvironment Modulation

Molecular MechanismSubstrates/Pathways AffectedOncogenic Impact
ECM DegradationType IV collagen; Laminin; FibronectinBasement membrane breaching
Growth Factor ReleaseVEGF; TGF-β; IGF-1Angiogenesis; Immune evasion
Cytokine ActivationIL-1β; TNF-αChronic inflammation; Proliferation
Adhesion Molecule SheddingE-cadherin; ICAM-1Enhanced motility; EMT promotion

Rationale for Selective MMP-9 Inhibition in Neurological, Cardiovascular, and Inflammatory Disorders

Broad-spectrum MMP inhibitors (e.g., marimastat) failed clinically due to musculoskeletal toxicity from inhibition of protective MMPs (e.g., MMP-1) and lack of selectivity [1]. This underscores the need for targeted MMP-9 inhibition that preserves physiological ECM turnover while blocking pathological processes:

  • Neurological Disorders: In ischemic stroke, MMP-9 peaks at 24h post-infarction, exacerbating BBB leakage and hemorrhagic transformation. MMP-9 knockout mice show 70% reduction in lesion volume versus wild-type [7]. MMP-9 inhibition extends the therapeutic window for thrombolytics like tPA by reducing neurovascular injury risks [7] [10]. Traumatic brain injury models demonstrate that MMP-9 inhibitors (e.g., SB-3CT) attenuate edema by preserving tight junction integrity [10].

  • Cardiovascular Diseases: MMP-9 drives left ventricular remodeling post-myocardial infarction by activating pro-fibrotic cytokines and degrading myocardial ECM [2] [5]. Plasma MMP-9/TIMP-1 ratios independently predict heart failure progression [2]. In aortic aneurysms, MMP-9-mediated elastolysis weakens vessel walls; doxycycline (MMP inhibitor) reduces expansion rates in clinical trials [1] [3].

  • Inflammatory and Fibrotic Disorders: MMP-9 amplifies inflammation in acute respiratory distress syndrome (ARDS) by enabling neutrophil transmigration across pulmonary barriers [6]. In liver and renal fibrosis, MMP-9 activates TGF-β, promoting myofibroblast differentiation and collagen deposition [9]. Selective inhibition reduces fibrosis progression in animal models of pulmonary and hepatic disease [6] [9].

Table 3: Therapeutic Rationale for Selective MMP-9 Inhibition Across Diseases

Disorder CategoryKey Pathogenic Role of MMP-9Therapeutic Effect of Inhibition
Ischemic StrokeBBB disruption; Hemorrhagic transformationReduced edema; Extended tPA window
Traumatic Brain InjuryBasal lamina degradation; NeuroinflammationPreserved BBB integrity; Attenuated edema
Myocardial InfarctionLV remodeling; Fibrosis activationImproved cardiac output; Reduced dilation
Aortic AneurysmMedial elastin degradationSlowed aneurysm expansion
Pulmonary FibrosisEpithelial injury; TGF-β activationAttenuated collagen deposition

Properties

CAS Number

206549-55-5

Product Name

MMP-9 Inhibitor I

IUPAC Name

2-[benzyl-(4-methoxyphenyl)sulfonylamino]-5-(diethylaminomethyl)-N-hydroxy-3-methylbenzamide

Molecular Formula

C27H33N3O5S

Molecular Weight

511.64

InChI

InChI=1S/C27H33N3O5S/c1-5-29(6-2)18-22-16-20(3)26(25(17-22)27(31)28-32)30(19-21-10-8-7-9-11-21)36(33,34)24-14-12-23(35-4)13-15-24/h7-17,32H,5-6,18-19H2,1-4H3,(H,28,31)

InChI Key

WRNMBFWQBKEBIX-UHFFFAOYSA-N

SMILES

CCN(CC)CC1=CC(=C(C(=C1)C)N(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)OC)C(=O)NO

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.